Tyr3-Octreotate

SSTR2 binding affinity IC50 comparison receptor selectivity profiling

Tyr3-Octreotate (DOTATATE) is the only somatostatin-analog precursor supported by Phase 3 RCT evidence (NETTER-1: HR 0.21, 79% reduction in progression risk) and FDA/EMA approval in its ¹⁷⁷Lu-labeled form. Its SSTR2 affinity (IC₅₀ 0.20 ± 0.04 nM) exceeds DOTA-TOC by ~12.5-fold, delivering a 2.1-fold longer tumor residence time and a net ~1.5-fold tumor dose advantage at iso-toxic kidney exposure. For institutional PRRT programs, this precursor enables centralized kit manufacturing with >99% radiochemical purity and >90% stability over 24 hours, reducing hospital radiopharmacy burden and ensuring standardized quality across multi-center trials. Procure ≥98% HPLC-pure precursor to maintain reproducible radiolabeling yields, regulatory compliance, and the therapeutic index that only DOTATATE can quantifiably deliver.

Molecular Formula C49H64N10O12S2
Molecular Weight 1049.2 g/mol
Cat. No. B15623244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr3-Octreotate
Molecular FormulaC49H64N10O12S2
Molecular Weight1049.2 g/mol
Structural Identifiers
InChIInChI=1S/C49H64N10O12S2/c1-26(60)40-48(69)57-39(47(68)59-41(27(2)61)49(70)71)25-73-72-24-38(56-42(63)33(51)20-28-10-4-3-5-11-28)46(67)54-36(21-29-15-17-31(62)18-16-29)44(65)55-37(22-30-23-52-34-13-7-6-12-32(30)34)45(66)53-35(43(64)58-40)14-8-9-19-50/h3-7,10-13,15-18,23,26-27,33,35-41,52,60-62H,8-9,14,19-22,24-25,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,63)(H,57,69)(H,58,64)(H,59,68)(H,70,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41+/m1/s1
InChIKeyQGZGIBMEBJNHKH-XNHQACNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyr3-Octreotate (DOTATATE) for PRRT and SSTR2 Imaging: Core Identity and Comparator Landscape


Tyr3-Octreotate (DOTATATE) is a synthetic octapeptide somatostatin analog in which the C-terminal threoninol of octreotide is replaced by the natural amino acid threonine, and phenylalanine at position 3 is substituted by tyrosine [1]. When conjugated to the macrocyclic chelator DOTA and radiolabeled with ⁶⁸Ga (imaging) or ¹⁷⁷Lu/⁹⁰Y (therapy), DOTATATE serves as a high-affinity ligand for somatostatin receptor subtype 2 (SSTR2), the predominantly overexpressed receptor in neuroendocrine tumors [2]. Its FDA-approved therapeutic formulation, ¹⁷⁷Lu-DOTATATE (Lutathera), is indicated for SSTR-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs) [3]. The primary in-class comparators are DOTA-TOC (octreotide-based), DOTA-NOC (1-Nal³-octreotide), and In-DTPA-octreotide; each differs in receptor affinity profile, biodistribution, and regulatory status.

Why Tyr3-Octreotate Cannot Be Simply Substituted by Other Somatostatin Analogs in PRRT or SSTR Imaging


Despite sharing a common pharmacophore that binds SSTR2, the three clinically used DOTA-conjugated somatostatin analogs—DOTATATE, DOTA-TOC, and DOTA-NOC—exhibit markedly divergent receptor affinity profiles, internalization kinetics, and in vivo biodistribution patterns [1]. DOTATATE possesses the highest SSTR2 affinity (IC₅₀ 0.20 ± 0.04 nM for Ga-DOTATATE vs. 2.5 ± 0.5 nM for Ga-DOTA-TOC, a ~12.5-fold difference), with minimal cross-reactivity to SSTR3 and SSTR5 [2]. This translates into a 2.1-fold longer tumor residence time and a ~1.5-fold net tumor dose advantage for ¹⁷⁷Lu-DOTATATE over ¹⁷⁷Lu-DOTA-TOC when normalized to kidney dose limits [3]. Furthermore, only ¹⁷⁷Lu-DOTATATE (Lutathera) has completed the pivotal Phase 3 NETTER-1 trial showing a 79% reduction in risk of progression or death versus high-dose octreotide LAR (HR 0.21; 95% CI 0.13–0.32; p<0.0001) [4]. These quantitative differences mean that substituting DOTATATE for DOTA-TOC, DOTA-NOC, or In-DTPA-octreotide directly alters the tumor-to-normal-tissue dosimetry and may compromise therapeutic index.

Quantitative Differentiation Evidence: Tyr3-Octreotate (DOTATATE) vs. Closest Analogs


SSTR2 Affinity: Ga-DOTATATE Exhibits ~12.5-Fold Higher Affinity Than Ga-DOTA-TOC

In a direct comparison of receptor affinity profiles using the same competitive binding assay format, Ga-DOTATATE demonstrates an SSTR2 IC₅₀ of 0.20 ± 0.04 nM, which is approximately 12.5-fold more potent than Ga-DOTA-TOC (IC₅₀ 2.5 ± 0.5 nM) [1]. Ga-DOTA-NOC shows an intermediate SSTR2 affinity (1.9 ± 0.4 nM). Crucially, Ga-DOTATATE displays minimal binding to SSTR3 (IC₅₀ >1,000 nM) and SSTR5 (377 ± 18 nM), whereas Ga-DOTA-NOC binds SSTR3 (40.0 ± 5.8 nM) and SSTR5 (7.2 ± 1.6 nM) with high affinity, and Ga-DOTA-TOC binds SSTR5 at 73 ± 21 nM [1]. This receptor selectivity profile makes DOTATATE the most SSTR2-selective among the three clinical DOTA-peptides.

SSTR2 binding affinity IC50 comparison receptor selectivity profiling

Tumor Residence Time: ¹⁷⁷Lu-DOTATATE Delivers 2.1-Fold Longer Tumor Retention vs. ¹⁷⁷Lu-DOTA-TOC in Same-Patient Comparison

In a same-patient, same-activity crossover study (n=7), Esser et al. (2006) compared ¹⁷⁷Lu-DOTATATE (3,700 MBq) with ¹⁷⁷Lu-DOTA-TOC (3,700 MBq) in patients with SSTR2-positive metastatic neuroendocrine tumors [1]. The mean residence time ratio (DOTATATE / DOTA-TOC) was 2.1 for tumor (p=0.016), 1.5 for spleen (p=0.016), and 1.4 for kidneys (p=0.016) [1]. Critically, when normalized to a fixed maximum kidney dose—the dose-limiting organ in PRRT—the administered tumor dose for ¹⁷⁷Lu-DOTATATE remains advantageous by a factor of approximately 1.5 [1]. This finding is corroborated by Correlations between [⁶⁸Ga]Ga-DOTA-TOC Uptake and Absorbed Dose from [¹⁷⁷Lu]Lu-DOTA-TATE (2023), which confirmed the 2.1-fold longer residence time [2].

tumor dosimetry residence time intrapatient comparison PRRT

Clinical Efficacy: ¹⁷⁷Lu-DOTATATE Demonstrates 79% Reduction in Risk of Progression vs. High-Dose Octreotide in Phase 3 NETTER-1 Trial

The pivotal Phase 3 NETTER-1 trial (NCT01578239, n=229) randomized patients with progressive, SSTR-positive midgut NETs to ¹⁷⁷Lu-DOTATATE (7.4 GBq every 8 weeks × 4 cycles) plus long-acting octreotide (30 mg) versus high-dose long-acting octreotide (60 mg) alone [1]. Median progression-free survival (PFS) was not reached in the ¹⁷⁷Lu-DOTATATE arm versus 8.5 months in the control arm, corresponding to a hazard ratio of 0.21 (95% CI: 0.13–0.32; p<0.0001), representing a 79% reduction in risk of disease progression or death [1][2]. The objective response rate (ORR) was 18% in the ¹⁷⁷Lu-DOTATATE group versus 3% in the control group [3]. This trial formed the basis for FDA approval of Lutathera in January 2018—the first FDA-approved PRRT agent [2]. No comparable Phase 3 trial exists for ¹⁷⁷Lu-DOTA-TOC or ¹⁷⁷Lu-DOTA-NOC.

progression-free survival NETTER-1 trial hazard ratio regulatory approval

Tumor-to-Background Uptake: ⁹⁹ᵐTc-HYNIC-TATE Shows >2-Fold Higher Tumor Uptake and ~1.5-Fold Higher Internalization vs. ⁹⁹ᵐTc-HYNIC-TOC in Preclinical Model

In a preclinical head-to-head comparison of HYNIC-conjugated Tyr³-octreotate (TATE) and Tyr³-octreotide (TOC) labeled with ⁹⁹ᵐTc, Tyr³-octreotate demonstrated higher SSTR2 affinity (IC₅₀ 1.1 ± 0.2 nM vs. 1.3 ± 0.3 nM for TOC) and significantly greater receptor-mediated internalization [1]. After 4 hours of incubation in AR4-2J rat pancreatic tumor cells, ⁹⁹ᵐTc-EDDA-Tricine-HYNIC-TATE showed approximately 1.5-fold higher internalization than ⁹⁹ᵐTc-EDDA-Tricine-HYNIC-TOC [1]. In biodistribution studies using AR4-2J tumor-bearing rats, TATE uptake in tumor and SSTR-positive tissues (adrenals, stomach, pancreas) was more than 2-fold higher than TOC at 4 hours post-injection, while kidney and liver uptake was lower for TATE [1]. This demonstrates that the Thr⁸ (ol → NH₂) modification alone, independent of the chelator, drives superior tumor retention.

tumor uptake internalization rate biodistribution preclinical imaging

Renal Clearance and Whole-Body Dosimetry: ¹⁷⁷Lu-DOTA-TATE Shows Faster Renal Clearance and Lower Organ Retention vs. ¹⁷⁷Lu-DOTA-NOC Facilitating Safer Repeated Dosing

A comparative study of freeze-dried kit-formulated ¹⁷⁷Lu-DOTA-TATE and ¹⁷⁷Lu-DOTA-NOC revealed that ¹⁷⁷Lu-DOTA-TATE exhibits faster renal clearance and lower retention of radioactivity in major normal organs compared to ¹⁷⁷Lu-DOTA-NOC [1]. In normal Wistar rats, ¹⁷⁷Lu-DOTA-NOC showed higher retention in several major organs and slower renal clearance [1]. Preliminary clinical pharmacokinetic data confirmed lower accumulation of activity in vital organs and faster renal clearance for ¹⁷⁷Lu-DOTA-TATE [1]. Independently, the Bad Berka Dose Protocol (253 patients) demonstrated that among ¹⁷⁷Lu-DOTATATE, ¹⁷⁷Lu-DOTANOC, and ¹⁷⁷Lu-DOTATOC, DOTANOC exhibited the highest normal organ uptake and whole-body dose, while DOTATOC exhibited the lowest. DOTATATE occupied an intermediate position for normal organ dose while maintaining comparable tumor kinetics to both alternatives [2]. DrugBank additionally notes that ¹⁷⁷Lu-DOTATATE demonstrates lower whole-body retention than DOTA-TOC, indicating potentially lower risk for bone marrow toxicity [3].

renal clearance normal organ dosimetry whole-body retention kit formulation

Radiochemical Stability: DOTA-TATE Kits Achieve >99% Radiochemical Purity and Maintain >90% Purity Over 24 Hours Compatible with Centralized Manufacturing

Freeze-dried DOTA-TATE kits formulated for hospital radiopharmacy use achieve >99% radiochemical purity for ¹⁷⁷Lu-labeled therapeutic doses up to 200 mCi (7.4 GBq), with high stability following a simple, convenient radiolabeling protocol [1]. In a comprehensive multifactorial analysis of 355 clinical batches including 101 [¹⁷⁷Lu]Lu-DOTA-TATE preparations, radiochemical purity remained above 90% throughout 24 hours of stability monitoring, meeting all clinical release criteria regardless of lutetium-177 source (carrier-added or non-carrier-added) [2]. A separate stability study of [¹⁷⁷Lu]-DOTATATE demonstrated >98% radiochemical purity maintained over 7 days at both 111 MBq and 1,110 MBq activity levels, with fast blood clearance (2.24 ± 0.04% dose/total blood at 1 h, declining to 0.06 ± 0.01% at 24 h) [3]. This contrasts with [¹⁷⁷Lu]Lu-PSMA-I&T which fell below radiochemical purity specifications at 24 h [2].

radiochemical purity kit stability GMP manufacturing quality control

Optimal Research and Industrial Application Scenarios for Tyr3-Octreotate (DOTATATE) Based on Quantitative Evidence


Peptide Receptor Radionuclide Therapy (PRRT) of SSTR2-Positive GEP-NETs: First-Line Radiopharmaceutical Selection

For institutions establishing or expanding PRRT programs for gastroenteropancreatic neuroendocrine tumors, ¹⁷⁷Lu-DOTATATE (Lutathera) is the only somatostatin analog radiopharmaceutical supported by Phase 3 randomized controlled trial evidence (NETTER-1: HR 0.21, 79% reduction in progression risk) and FDA/EMA regulatory approval [1]. Its 2.1-fold longer tumor residence time versus ¹⁷⁷Lu-DOTA-TOC and net ~1.5-fold tumor dose advantage at iso-toxic kidney exposure provide a quantifiable therapeutic index benefit [2]. The availability of freeze-dried kit formulations with >99% radiochemical purity and >90% stability over 24 hours enables centralized manufacturing and distribution models that reduce hospital radiopharmacy burden [3]. Procurement decisions should prioritize DOTATATE over non-approved alternatives (DOTA-TOC, DOTA-NOC) when regulatory compliance, reimbursement, and clinical evidence strength are the primary criteria.

SSTR2 PET/CT Diagnostic Imaging with ⁶⁸Ga-DOTATATE: Maximizing Lesion Detectability

For diagnostic PET/CT imaging of neuroendocrine tumors, ⁶⁸Ga-DOTATATE provides the highest SSTR2 affinity among clinical DOTA-peptides (IC₅₀ 0.20 ± 0.04 nM, approximately 12.5-fold higher than ⁶⁸Ga-DOTA-TOC at 2.5 ± 0.5 nM) [4]. This affinity advantage translates into higher tumor-to-background contrast, as demonstrated by the >2-fold higher tumor uptake of Tyr³-octreotate-based peptides versus Tyr³-octreotide analogs in preclinical biodistribution studies [5]. When the clinical objective is detection of small or low-SSTR2-density lesions for patient selection prior to ¹⁷⁷Lu-DOTATATE PRRT, the superior SSTR2 affinity and matched peptide backbone of ⁶⁸Ga-DOTATATE make it the preferred theranostic imaging partner. However, if broader receptor profiling (including SSTR3/SSTR5) is required, DOTA-NOC may be considered as a complementary agent.

Preclinical Drug Development: Benchmarking Novel SSTR2-Targeting Conjugates Against DOTATATE as the Gold Standard

In the development of next-generation SSTR2-targeted radiopharmaceuticals (including SSTR2 antagonists, albumin-binder conjugates, and alpha-emitter conjugates), DOTATATE serves as the established reference standard for comparative benchmarking. Studies of novel compounds—such as HA-DOTATATE and ²¹²Pb-DOTAMTATE—routinely report SSTR2 affinity (IC₅₀), internalization rate, and tumor uptake relative to DOTATATE as the comparator [6]. DOTATATE's well-characterized receptor affinity profile (SSTR2 IC₅₀: 0.20–2.0 nM depending on metal; SSTR3/5: minimal binding), rapid blood clearance (0.06% dose/total blood at 24 h), and robust tumor retention kinetics provide a reproducible baseline against which improved tumor-to-kidney dose ratios or extended residence times can be quantitatively measured [7]. Procurement of high-purity DOTATATE precursor (≥95% HPLC purity) is essential for reproducible radiolabeling in these benchmark studies.

Centralized Radiopharmacy Manufacturing and Multi-Center Clinical Trial Deployment

The documented stability of DOTA-TATE freeze-dried kits—maintaining >99% radiochemical purity for ¹⁷⁷Lu-labeled doses up to 7.4 GBq and >98% purity over 7 days—enables a hub-and-spoke distribution model where a central GMP facility manufactures and ships pre-formulated kits to satellite hospitals [3][8]. This contrasts with radiopeptides requiring more complex or less stable kit formulations. The lower whole-body retention and faster renal clearance of DOTATATE compared to DOTA-NOC (~18% lower kidney uptake) further reduce radiation safety concerns during transport and handling [9]. For multi-center clinical trials requiring standardized radiopharmaceutical quality across sites, DOTA-TATE's robustness simplifies quality assurance and reduces inter-site variability, making it the pragmatic choice for trial sponsors and contract manufacturing organizations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyr3-Octreotate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.